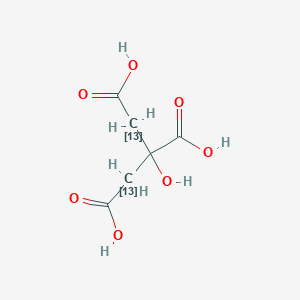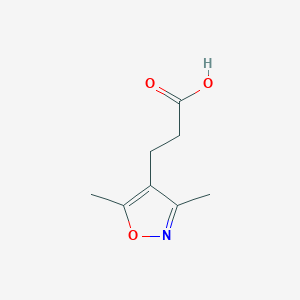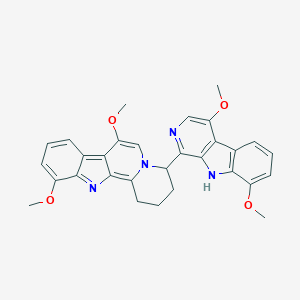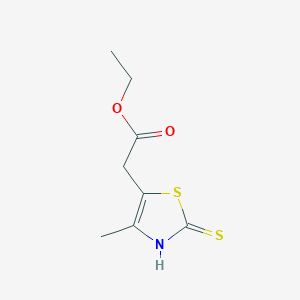
柠檬酸-2,4-13C2
概述
描述
Citric acid-2,4-13C2 is a labeled form of citric acid, where two carbon atoms at positions 2 and 4 are replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed tracking and analysis in various biochemical processes .
科学研究应用
Citric acid-2,4-13C2 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used in studies of the Krebs cycle and other metabolic pathways.
Biology: Helps in tracing metabolic processes in cells and organisms.
Medicine: Used in metabolic research to understand diseases like cancer and diabetes.
Industry: Employed in the production of labeled compounds for research and development
作用机制
Target of Action
Citric acid-2,4-13C2 is a labeled form of citric acid . The primary targets of citric acid are the enzymes involved in the citric acid cycle, also known as the Krebs cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide .
Mode of Action
Citric acid-2,4-13C2, like its unlabeled counterpart, interacts with its targets by serving as a substrate for the enzymes in the citric acid cycle . It is involved in the condensation of oxaloacetate with acetyl CoA, forming citrate and CoA . This reaction is catalyzed by the enzyme citrate synthase . The labeled carbons can then be traced through the cycle, allowing for detailed studies of the pathway .
Biochemical Pathways
The citric acid cycle is the key pathway affected by citric acid-2,4-13C2 . This cycle is a crucial metabolic pathway that unifies carbohydrate, fat, and protein metabolism. The products of these metabolic pathways are converted to acetyl CoA, which is further metabolized in the citric acid cycle to release energy .
Pharmacokinetics
The ADME properties of citric acid-2,4-13C2 are expected to be similar to those of citric acid. Citric acid is rapidly absorbed and metabolized in the body, so it is expected that citric acid-2,4-13C2 would also be rapidly absorbed and metabolized . .
Result of Action
The action of citric acid-2,4-13C2 in the citric acid cycle results in the production of ATP, which is the primary energy currency of cells . This means that citric acid-2,4-13C2, like citric acid, plays a crucial role in energy production in cells .
Action Environment
The action of citric acid-2,4-13C2, like that of citric acid, is influenced by various environmental factors. For example, the activity of the citric acid cycle is regulated by the availability of key substrates (e.g., acetyl CoA and oxaloacetate), which can be influenced by factors such as diet and overall metabolic state . Additionally, the pH and temperature of the cellular environment can impact the activity of the enzymes involved in the citric acid cycle .
生化分析
Biochemical Properties
Citric acid-2,4-13C2, like its unlabeled counterpart, plays a crucial role in the citric acid cycle . It interacts with several enzymes, including citrate synthase, aconitase, and isocitrate dehydrogenase . These interactions are essential for the conversion of citrate to isocitrate, a key step in the citric acid cycle .
Cellular Effects
Citric acid-2,4-13C2 influences various cellular processes. It is involved in energy production, as the citric acid cycle generates ATP, the cell’s main energy currency . It also impacts cell signaling pathways and gene expression, as citrate can be used to produce acetyl-CoA, a molecule involved in the regulation of gene expression .
Molecular Mechanism
The molecular mechanism of Citric acid-2,4-13C2 involves its participation in the citric acid cycle . It binds to enzymes like citrate synthase and isocitrate dehydrogenase, facilitating the conversion of citrate to isocitrate . This process involves the transfer of a carboxyl group and a hydride ion, leading to the formation of isocitrate .
Temporal Effects in Laboratory Settings
The effects of Citric acid-2,4-13C2 in laboratory settings can vary over time. As a stable isotope-labeled compound, it is often used in metabolic flux analysis studies to trace the path of carbon through the citric acid cycle .
Metabolic Pathways
Citric acid-2,4-13C2 is involved in the citric acid cycle, a central metabolic pathway . It interacts with enzymes such as citrate synthase and isocitrate dehydrogenase, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Citric acid-2,4-13C2, like citric acid, is transported across the mitochondrial membrane by the citrate transport protein . Once inside the mitochondria, it participates in the citric acid cycle .
Subcellular Localization
Citric acid-2,4-13C2 is primarily localized in the mitochondria, where the citric acid cycle takes place . Its activity and function are closely tied to this subcellular compartment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of citric acid-2,4-13C2 typically involves the incorporation of carbon-13 labeled precursors into the citric acid molecule. One common method is the fermentation of glucose-13C6 by microorganisms such as Aspergillus niger, which naturally produces citric acid. The labeled glucose is metabolized through the Krebs cycle, resulting in the production of citric acid with carbon-13 at specific positions .
Industrial Production Methods
Industrial production of citric acid-2,4-13C2 follows similar fermentation processes but on a larger scale. The use of isotopically labeled glucose or other carbon-13 sources is essential to ensure the incorporation of the isotope at the desired positions. The fermentation process is optimized to maximize yield and purity of the labeled citric acid .
化学反应分析
Types of Reactions
Citric acid-2,4-13C2 undergoes various chemical reactions similar to those of unlabeled citric acid. These include:
Oxidation: Citric acid can be oxidized to form oxaloacetic acid and acetone.
Reduction: Reduction reactions can convert citric acid to isocitric acid.
Substitution: Citric acid can undergo esterification reactions to form citrate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Esterification typically involves alcohols and acid catalysts like sulfuric acid.
Major Products
Oxidation: Oxaloacetic acid, acetone.
Reduction: Isocitric acid.
Substitution: Various citrate esters.
相似化合物的比较
Similar Compounds
Citric acid-13C6: Fully labeled with carbon-13 at all six carbon positions.
Citric acid-1,5-13C2: Labeled with carbon-13 at positions 1 and 5.
Citric acid-2,2,4,4-d4: Deuterium-labeled at positions 2 and 4
Uniqueness
Citric acid-2,4-13C2 is unique due to its specific labeling at positions 2 and 4, which allows for targeted studies of these positions in metabolic pathways. This specificity makes it particularly useful in detailed biochemical and metabolic research .
属性
IUPAC Name |
2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C(=O)O)C([13CH2]C(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486651 | |
| Record name | Citric acid-2,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121633-50-9 | |
| Record name | Citric acid-2,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121633-50-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)




